molecular formula C6H13NO2 B12356653 4-Aminohexanoic acid CAS No. 5415-99-6

4-Aminohexanoic acid

Cat. No.: B12356653
CAS No.: 5415-99-6
M. Wt: 131.17 g/mol
InChI Key: ROFNJLCLYMMXCT-UHFFFAOYSA-N
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Description

4-Aminohexanoic acid, also known as 6-aminohexanoic acid, is an organic compound with the molecular formula C₆H₁₃NO₂. It belongs to the class of gamma amino acids and derivatives, characterized by an amino group attached to the gamma carbon atom. This compound is notable for its flexible, hydrophobic structure and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminohexanoic acid can be synthesized through several methods. One common approach involves the hydrolysis of ε-caprolactam under acidic or basic conditions, followed by purification using ion exchange resins. This method yields the acid in the form of a salt . Another method involves the biosynthesis of this compound from cyclohexanol using isolated enzymes or bacterial strains such as Pseudomonas taiwanensis and Escherichia coli .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct of the nylon-6 and nylon-66 polyamide manufacturing process. The hydrolysis of ε-caprolactam is a key step in this production, and the resulting this compound is purified for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Aminohexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of 4-aminohexanoic acid in medical applications involves the inhibition of plasminogen activators, which are responsible for fibrinolysis. By binding to the kringle domain of plasminogen, this compound prevents its activation to plasmin, thereby inhibiting the breakdown of fibrin clots .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminohexanoic acid is unique due to its flexible, hydrophobic structure, which makes it an effective linker in various chemical and biological applications. Its ability to inhibit plasminogen activators also distinguishes it from other amino acids .

Properties

CAS No.

5415-99-6

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

4-aminohexanoic acid

InChI

InChI=1S/C6H13NO2/c1-2-5(7)3-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)

InChI Key

ROFNJLCLYMMXCT-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)O)N

Origin of Product

United States

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